molecular formula C23H22N2O2S B11526184 N-[(3,4-dimethoxyphenyl)methyl]-4-(5-methyl-1,3-benzothiazol-2-yl)aniline

N-[(3,4-dimethoxyphenyl)methyl]-4-(5-methyl-1,3-benzothiazol-2-yl)aniline

Cat. No.: B11526184
M. Wt: 390.5 g/mol
InChI Key: DDYBDEFRLKJPBC-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-4-(5-methyl-1,3-benzothiazol-2-yl)aniline is a complex organic compound that features a benzothiazole ring and a dimethoxyphenyl group

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(5-methyl-1,3-benzothiazol-2-yl)aniline

InChI

InChI=1S/C23H22N2O2S/c1-15-4-11-22-19(12-15)25-23(28-22)17-6-8-18(9-7-17)24-14-16-5-10-20(26-2)21(13-16)27-3/h4-13,24H,14H2,1-3H3

InChI Key

DDYBDEFRLKJPBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-4-(5-methyl-1,3-benzothiazol-2-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with 4-(5-methyl-1,3-benzothiazol-2-yl)aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-4-(5-methyl-1,3-benzothiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced aromatic compounds.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-4-(5-methyl-1,3-benzothiazol-2-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-4-(5-methyl-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different biological activities.

    5-Methyl-1,3-benzothiazole: Shares the benzothiazole core but lacks the dimethoxyphenyl group.

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]-4-(5-methyl-1,3-benzothiazol-2-yl)aniline is unique due to the combination of its structural elements, which confer specific chemical and biological properties

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